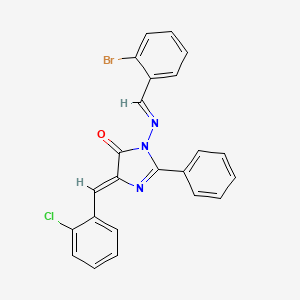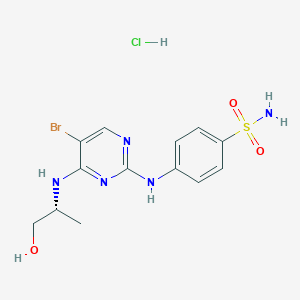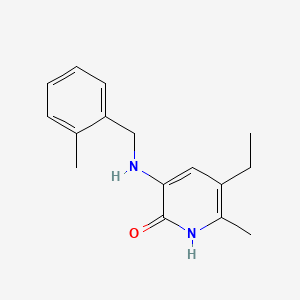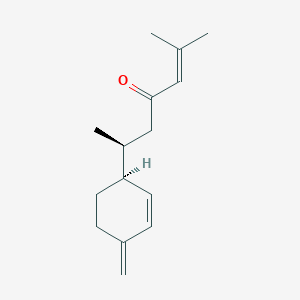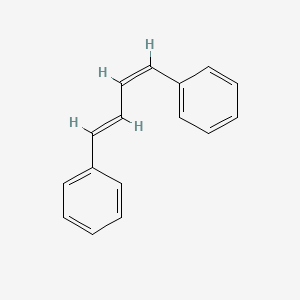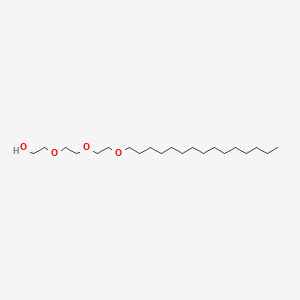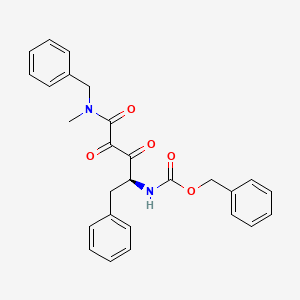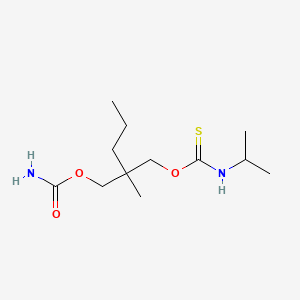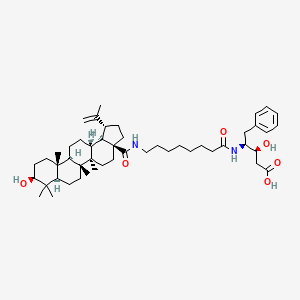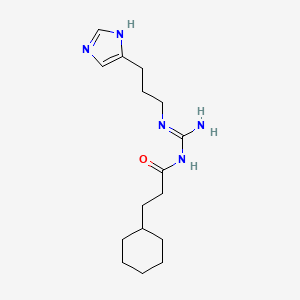
5Hml8P3qat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It acts as a potent antagonist for the Neuropeptide Y / Pancreatic polypeptide receptor Y4 and as a partial agonist at the histamine receptors H1 and H2 . This compound is significant in the study of these receptors and their roles in the body.
Vorbereitungsmethoden
The synthesis of UR-AK49 involves several steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3-(1H-imidazol-5-yl)propylamine.
Reaction Conditions: The reaction involves the formation of a carbamimidoyl intermediate, which is then coupled with 3-cyclohexylpropanoyl chloride under controlled conditions to form the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
UR-AK49 undergoes various chemical reactions:
Reduction: Reduction reactions can modify the imidazole ring or the carbamimidoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used, but modifications to the imidazole ring and the carbamimidoyl group are common.
Wissenschaftliche Forschungsanwendungen
UR-AK49 has several scientific research applications:
Chemistry: It is used to study the binding and activity of Neuropeptide Y / Pancreatic polypeptide receptor Y4 and histamine receptors H1 and H2.
Biology: The compound helps in understanding the physiological roles of these receptors in various biological processes.
Medicine: Research involving UR-AK49 can lead to the development of new therapeutic agents targeting these receptors.
Wirkmechanismus
UR-AK49 exerts its effects by binding to and antagonizing the Neuropeptide Y / Pancreatic polypeptide receptor Y4. It also acts as a partial agonist at the histamine receptors H1 and H2. This dual activity allows it to modulate various physiological processes, including appetite regulation, stress response, and immune function. The molecular targets include the Y4 receptor and histamine receptors, and the pathways involved are related to these receptors’ signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
UR-AK49 is unique due to its dual activity as a Y4 receptor antagonist and a partial agonist at histamine receptors. Similar compounds include:
UR-AK57: Another compound with similar activity but different potency and selectivity.
Neuropeptide Y antagonists: Compounds that specifically target Neuropeptide Y receptors but may not have activity at histamine receptors.
Histamine receptor agonists: Compounds that primarily target histamine receptors without affecting Neuropeptide Y receptors.
UR-AK49 stands out due to its balanced activity at multiple receptor sites, making it a versatile tool in receptor studies.
Eigenschaften
CAS-Nummer |
902154-32-9 |
|---|---|
Molekularformel |
C16H27N5O |
Molekulargewicht |
305.42 g/mol |
IUPAC-Name |
3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |
InChI-Schlüssel |
QBGKYFYOFBXHFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


